1-((4-Ethoxyphenyl)sulfonyl)piperazine
Overview
Description
1-((4-Ethoxyphenyl)sulfonyl)piperazine is an organic compound with the molecular formula C12H18N2O3S. It is a derivative of piperazine, a heterocyclic amine, and features a sulfonyl group attached to a 4-ethoxyphenyl ring.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are known to have a broad range of biological activities .
Mode of Action
Piperazine compounds generally mediate their action by interacting with their targets, leading to changes in the target’s function . The specific interactions and changes caused by 1-((4-Ethoxyphenyl)sulfonyl)piperazine would depend on its specific targets.
Biochemical Pathways
Piperazine compounds are known to affect various biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
1-((4-Ethoxyphenyl)sulfonyl)piperazine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to bind with certain proteases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can either inhibit or activate the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling proteins, leading to changes in downstream gene expression. This can result in altered cellular functions, such as changes in cell growth, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior, such as altered growth rates or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites that can have distinct biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
The synthesis of 1-((4-Ethoxyphenyl)sulfonyl)piperazine typically involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+4-Ethoxybenzenesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-((4-Ethoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms, forming various substituted piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-((4-Ethoxyphenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications, including neurological disorders and infectious diseases.
Comparison with Similar Compounds
1-((4-Ethoxyphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-((4-Fluorophenyl)sulfonyl)piperazine
- 1-((4-Methoxyphenyl)sulfonyl)piperazine
- 1-((4-Chlorophenyl)sulfonyl)piperazine
These compounds share a similar core structure but differ in the substituents attached to the phenyl ringFor example, the ethoxy group in this compound may enhance its solubility and bioavailability compared to its fluorinated or chlorinated counterparts .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-11-3-5-12(6-4-11)18(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBKRSWEFTWPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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